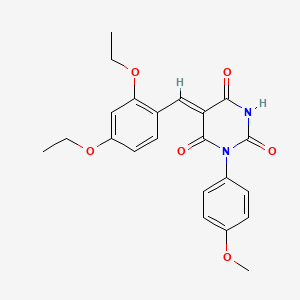![molecular formula C19H23F2NO2 B5985618 [5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B5985618.png)
[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol, also known as F13714, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. It has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell survival and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and analgesia. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol is its potential therapeutic applications in various fields, which makes it a valuable compound for research. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities for lab experiments.
Orientations Futures
For [5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol research include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various fields. Additionally, this compound could be further studied for its potential use as a drug delivery system or in combination with other therapeutic agents.
Méthodes De Synthèse
The synthesis of [5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol involves a multistep process that starts with the reaction of 2-furylcarboxaldehyde with 1,5-dibromopentane to form 5-(2-furyl)-1-pentyl bromide. The bromide is then reacted with 3-(2-aminoethyl)-1-piperidine to form 5-(2-furyl)-1-pentyl-3-[2-(3-piperidinyl)ethyl]amine. The final step involves the reduction of the amine with sodium borohydride to produce this compound.
Applications De Recherche Scientifique
[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and improve cognitive function. In pain management research, this compound has been shown to have analgesic effects.
Propriétés
IUPAC Name |
[5-[[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO2/c20-18-8-5-14(10-19(18)21)3-4-15-2-1-9-22(11-15)12-16-6-7-17(13-23)24-16/h5-8,10,15,23H,1-4,9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCMFSSPPVNOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)

![4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)

![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![4-aminobenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5985615.png)
